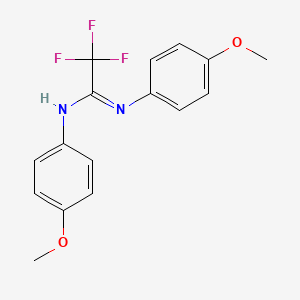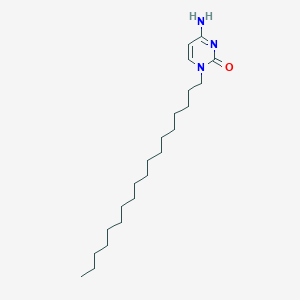
4-Amino-1-octadecylpyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-octadecylpyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-octadecylpyrimidin-2(1H)-one typically involves the reaction of a pyrimidine derivative with an octadecylamine. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acid or base catalysts to facilitate the reaction.
Temperature: Elevated temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like HPLC or NMR to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-octadecylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of materials with specific properties, such as surfactants or lubricants.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-octadecylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-hexadecylpyrimidin-2(1H)-one: Similar structure with a shorter alkyl chain.
4-Amino-1-octadecylpyrimidin-2(1H)-thione: Sulfur analog with different chemical properties.
Uniqueness
4-Amino-1-octadecylpyrimidin-2(1H)-one is unique due to its specific alkyl chain length and functional groups, which may confer distinct physical and chemical properties compared to similar compounds.
Propiedades
Número CAS |
140111-56-4 |
|---|---|
Fórmula molecular |
C22H41N3O |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
4-amino-1-octadecylpyrimidin-2-one |
InChI |
InChI=1S/C22H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21(23)24-22(25)26/h18,20H,2-17,19H2,1H3,(H2,23,24,26) |
Clave InChI |
CZNJDIUCQKGKLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN1C=CC(=NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

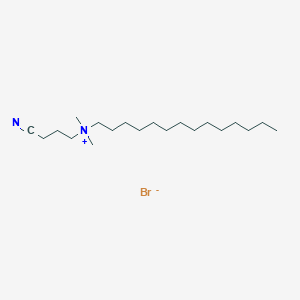
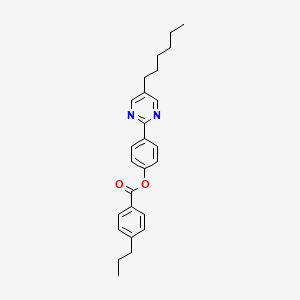
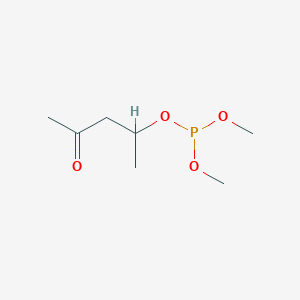
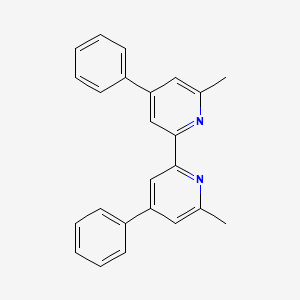
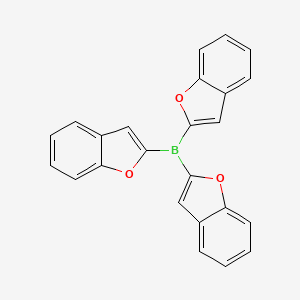

![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
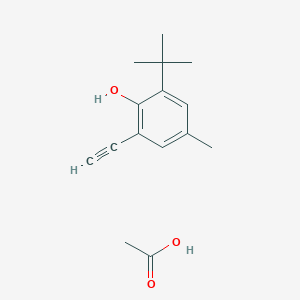
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
